An In-depth Technical Guide to the Pharmacological Profile of Oxyfedrine
An In-depth Technical Guide to the Pharmacological Profile of Oxyfedrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyfedrine (B31961) is a sympathomimetic agent and coronary vasodilator that has been used in the treatment of coronary artery disease, including angina pectoris and acute myocardial infarction.[1] Its pharmacological activity is primarily attributed to its partial agonist activity at β-adrenergic receptors. This guide provides a comprehensive overview of the pharmacological profile of oxyfedrine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and relevant (or plausible) experimental methodologies. All quantitative data is summarized in tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action
Oxyfedrine's primary mechanism of action is as a partial agonist at β-adrenergic receptors, appearing to be non-selective for β1 and β2 subtypes.[1] At high concentrations, it has also been reported to interact with α-adrenergic receptors.[1] Its partial agonism results in a dual action: it possesses intrinsic sympathomimetic activity, leading to positive inotropic and chronotropic effects, while also antagonizing the effects of full agonists like isoprenaline.[2] This dual action is thought to contribute to its therapeutic effect in angina by improving myocardial metabolism and coronary blood flow without a significant increase in myocardial oxygen demand.[1]
Additionally, a major active metabolite of oxyfedrine is norephedrine, a norepinephrine-releasing agent.[1] This suggests that oxyfedrine may also exert some of its effects indirectly through the release of endogenous norepinephrine.[1]
Signaling Pathway
As a β-adrenergic receptor agonist, oxyfedrine activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac contractility and heart rate.
Pharmacodynamics
Oxyfedrine exhibits a unique pharmacodynamic profile characterized by coronary vasodilation and positive inotropic and chronotropic effects.[1] Unlike other vasodilators used in angina, it does not typically precipitate the "coronary steal" phenomenon.[1]
In Vitro and In Vivo Effects
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In Vitro: In isolated guinea pig heart preparations, oxyfedrine induces a significant increase in the release of prostaglandin-like substances and prostacyclin, which may contribute to its antianginal efficacy.[4] In isolated rat portal vein and other smooth muscles, oxyfedrine inhibits spontaneous myogenic activity, an effect preventable by β-adrenoceptor blockade.[5]
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In Vivo: In healthy human volunteers, intravenous oxyfedrine has been shown to attenuate the dose-dependent hemodynamic effects of isoprenaline, demonstrating its β-antagonistic properties.[2] In patients with coronary artery disease, intravenous oxyfedrine significantly increases regional myocardial blood flow in both stenotic and non-stenotic coronary arteries.[6] Prolonged oral administration in cats resulted in increased systolic and diastolic blood pressures, increased heart rate, and cardiac output.[1]
Quantitative Pharmacodynamic Data
| Parameter | Change after Isoprenaline (2.73 µ g/min ) | Change after Isoprenaline (6.16 µ g/min ) | Change after Isoprenaline + Oxyfedrine (2.73 µ g/min ) | Change after Isoprenaline + Oxyfedrine (6.16 µ g/min ) | Reference |
| Heart Rate | +33% | +83% | +19% | +62% | [2] |
| Cardiac Output | +90% | +153% | +30% | +71% | [2] |
| Systolic Blood Pressure | +16% | +20% | +6% | +7% | [2] |
| Stroke Volume | +42% | +38% | +10% | +6% | [2] |
| Peripheral Vascular Resistance | -50% | -63% | -31% | -50% | [2] |
| Cardiac Work | +86% | +148% | +19% | +54% | [2] |
Pharmacokinetics
Oxyfedrine is administered orally or intravenously.[1] Its pharmacokinetic profile is characterized by good oral bioavailability and extensive metabolism.
Absorption, Distribution, Metabolism, and Excretion
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Absorption: Oxyfedrine has an oral bioavailability of approximately 85%.
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Distribution: It is almost 100% bound to plasma proteins.
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Metabolism: A major metabolic pathway is the conversion of oxyfedrine to its active metabolite, norephedrine.
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Excretion: The elimination half-life of oxyfedrine is about 4.2 hours. Approximately 90% of the active metabolites are excreted in the urine, with 75-100% of this being norephedrine.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Oral Bioavailability | 85% | |
| Plasma Protein Binding | Almost 100% | |
| Elimination Half-life | 4.2 hours | |
| Urinary Excretion (active metabolites) | 90% |
Experimental Protocols
The following sections describe plausible, detailed methodologies for key experiments to characterize the pharmacological profile of a compound like oxyfedrine, based on established scientific protocols.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes how to determine the binding affinity (Ki) of oxyfedrine for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Protocol:
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Cell Culture and Membrane Preparation:
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Culture a suitable cell line (e.g., CHO or HEK293) stably expressing either human β1 or β2-adrenergic receptors.
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Harvest cells and homogenize in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration.
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Binding Assay:
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In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and increasing concentrations of oxyfedrine.
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For total binding, omit oxyfedrine. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol).
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Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
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Separation and Quantification:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the oxyfedrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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cAMP Accumulation Assay for Functional Activity
This protocol outlines a method to determine the potency (EC50) and efficacy of oxyfedrine in stimulating cAMP production in cells expressing β-adrenergic receptors.
Protocol:
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Cell Culture:
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Plate cells expressing β1 or β2-adrenergic receptors in a suitable multi-well plate and grow to confluence.
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Assay Procedure:
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Wash the cells with assay buffer.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add increasing concentrations of oxyfedrine to the wells. Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
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Incubate at 37°C for a specified time.
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cAMP Quantification:
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Convert the assay signal for each sample to cAMP concentration using the standard curve.
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Plot the cAMP concentration against the logarithm of the oxyfedrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
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Intrinsic activity can be calculated as the ratio of the maximal response of oxyfedrine to the maximal response of a full agonist like isoproterenol.
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Isolated Langendorff Perfused Heart for Hemodynamic Effects
This ex vivo protocol allows for the assessment of the direct effects of oxyfedrine on cardiac contractility and heart rate in an isolated heart preparation.
Protocol:
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Heart Isolation and Perfusion:
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Anesthetize a suitable animal model (e.g., rat or guinea pig) and rapidly excise the heart.
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Immediately cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
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Measurement of Cardiac Function:
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Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and the maximum rates of pressure development and fall (+/- dP/dt).
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Record heart rate from the ventricular pressure signal or via ECG electrodes.
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Allow the heart to stabilize before beginning the experiment.
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Drug Administration and Data Collection:
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After a baseline recording period, infuse increasing concentrations of oxyfedrine into the perfusion solution.
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Continuously record hemodynamic parameters throughout the experiment.
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Data Analysis:
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Measure the changes in LVDP, +dP/dt, -dP/dt, and heart rate from baseline at each oxyfedrine concentration.
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Construct concentration-response curves to determine the potency and maximal effect of oxyfedrine on these parameters.
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Conclusion
Oxyfedrine is a β-adrenergic partial agonist with a complex pharmacological profile that includes direct effects on the myocardium and vasculature, as well as potential indirect sympathomimetic actions through its active metabolite, norephedrine. Its ability to improve coronary blood flow and myocardial metabolism without inducing a coronary steal phenomenon has made it a therapeutic option for angina pectoris. While its clinical use has diminished, a thorough understanding of its pharmacological properties remains valuable for researchers in cardiovascular drug development. Further studies would be beneficial to fully quantitate its receptor binding and functional activity at β-adrenergic receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Oxyfedrine Hydrochloride used for? [synapse.patsnap.com]
- 4. [The importance of increased prostaglandins and prostacyclin for the effect of oxyfedrin in isolated guinea pig heart preparations] [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxyfedrine on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
